1-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE
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Description
“1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine” is a chemical compound with the molecular formula C14H14ClNO2S . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine”, often involves the use of primary amines with diols . The reaction conditions and the choice of catalysts can greatly influence the yield and the efficiency of the synthesis .Molecular Structure Analysis
The molecular structure of “1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine” is characterized by a pyrrolidine ring attached to a benzothiophene ring via a carbonyl group . The benzothiophene ring carries a chloro group at the 3rd position and a methoxy group at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine” include its molecular weight (295.78446), molecular formula (C14H14ClNO2S), and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Complex Organic Compounds
- A study by Ghelfi et al. (2003) discusses the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, which are useful for preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Crystallography and Structure Analysis
- Moustafa and Girgis (2007) synthesized and determined the crystal structure of compounds similar to "1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine," providing insights into molecular configurations (Moustafa & Girgis, 2007).
Medicinal Chemistry and Drug Synthesis
- The synthesis of derivatives of hexahydro-2H-thieno[2,3-c]pyrrole, a structure related to "1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine," was explored by Yarmolchuk et al. (2011) for potential drug discovery applications (Yarmolchuk et al., 2011).
Other Applications
- Research by Tamazawa et al. (1986) on calcium antagonists explored compounds with structural similarities, highlighting the potential of these molecules in developing pharmaceutical agents (Tamazawa et al., 1986).
- Sosnovskikh et al. (2014) synthesized 1-benzopyrano[2,3-c]pyrrolidines using chromones and azomethine ylides, indicating the utility of related structures in chemical synthesis (Sosnovskikh et al., 2014).
Properties
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-9-4-5-10-11(8-9)19-13(12(10)15)14(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSWVZUYPHGYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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